molecular formula C16H23NO5 B12060161 (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid

Cat. No.: B12060161
M. Wt: 314.32 g/mol
InChI Key: CTXPLTPDOISPTE-JVNNLZABSA-N
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Description

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid is a complex organic compound with a specific stereochemistry and isotopic labeling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid typically involves multiple steps, including the protection of functional groups, stereoselective reactions, and isotopic labeling. The exact synthetic route can vary, but it generally includes the following steps:

    Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group.

    Stereoselective synthesis: The stereochemistry at the 2 and 3 positions is controlled using chiral catalysts or starting materials.

    Isotopic labeling: The incorporation of 15N and 13C isotopes is achieved using labeled reagents.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, including the use of cost-effective reagents, efficient purification methods, and robust reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reference standard in isotopic labeling studies.

    Biology: Employed in studies of enzyme mechanisms and protein-ligand interactions due to its isotopic labels.

    Medicine: Investigated for its potential therapeutic effects and as a tracer in metabolic studies.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labels allow for detailed studies of its metabolic pathways and interactions at the molecular level. The compound may act by inhibiting or activating specific enzymes, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid is unique due to its specific stereochemistry and isotopic labeling, which make it valuable for detailed mechanistic studies and as a reference standard in research.

Properties

Molecular Formula

C16H23NO5

Molecular Weight

314.32 g/mol

IUPAC Name

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1/i1+1,11+1,13+1,14+1,17+1

InChI Key

CTXPLTPDOISPTE-JVNNLZABSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[15NH][13C@@H]([13C@@H]([13CH3])OCC1=CC=CC=C1)[13C](=O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Origin of Product

United States

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